1,2,3-Tripropoxybenzene

Description

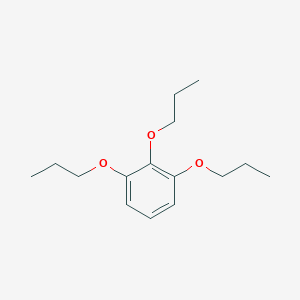

1,2,3-Tripropoxybenzene is a benzene derivative with three propoxy (-OCH₂CH₂CH₃) groups attached to the aromatic ring in the 1,2,3 positions. This compound belongs to the class of tri-substituted benzene ethers, characterized by their oxygen-containing substituents. The propoxy groups confer unique physicochemical properties, including moderate polarity, low water solubility, and high thermal stability.

Synthesis typically involves nucleophilic aromatic substitution, where propyl bromide reacts with 1,2,3-trihydroxybenzene (pyrogallol) under basic conditions. Applications may include use as a solvent, intermediate in organic synthesis, or stabilizer in polymer chemistry.

Properties

Molecular Formula |

C15H24O3 |

|---|---|

Molecular Weight |

252.35 g/mol |

IUPAC Name |

1,2,3-tripropoxybenzene |

InChI |

InChI=1S/C15H24O3/c1-4-10-16-13-8-7-9-14(17-11-5-2)15(13)18-12-6-3/h7-9H,4-6,10-12H2,1-3H3 |

InChI Key |

OGJUZIVKQFPGMK-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C(=CC=C1)OCCC)OCCC |

Canonical SMILES |

CCCOC1=C(C(=CC=C1)OCCC)OCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

1,2,3-Trimethylbenzene (1,2,3-TMB)

1,2,3-TMB (CAS 526-73-6) is a benzene derivative with three methyl groups in adjacent positions. Key comparisons include:

- Physicochemical Properties :

- Molecular Weight : 1,2,3-TMB (120.19 g/mol) is lighter than 1,2,3-tripropoxybenzene (estimated 252.3 g/mol) due to the smaller methyl groups.

- Boiling Point : 1,2,3-TMB boils at ~176°C, while this compound likely has a higher boiling point (>250°C) due to increased molecular weight and van der Waals forces.

- Water Solubility : 1,2,3-TMB is sparingly soluble (~10 mg/L), whereas this compound is expected to have even lower solubility due to its larger hydrophobic substituents.

- Toxicity :

- Applications : 1,2,3-TMB is used as a solvent and in fuel additives, while tripropoxybenzene may serve as a high-boiling solvent or synthetic intermediate.

1,2,3-Trichlorobenzene

1,2,3-Trichlorobenzene (CAS 87-61-6) features three chlorine atoms in the 1,2,3 positions:

- Physicochemical Properties :

- Molecular Weight : 181.45 g/mol (lighter than tripropoxybenzene).

- Boiling Point : 218°C, lower than tripropoxybenzene’s estimated value.

- Polarity : Chlorine’s electronegativity increases polarity compared to propoxy groups, enhancing solubility in organic solvents.

- Toxicity: Chlorobenzenes are associated with hepatotoxicity and environmental persistence.

1,2,3-Triazole Derivatives

1,2,3-Triazole-containing compounds (e.g., 1,2,3-triazolylmethaneboronate and antifungal triazoles ) differ significantly:

- Structure : The triazole ring introduces nitrogen atoms, enabling hydrogen bonding and metal coordination.

- Bioactivity: Triazoles exhibit antimicrobial and enzyme-inhibiting properties (e.g., compound 6q in inhibits β-lactamases with Ki = 90 nM).

- Synthesis : Triazoles are synthesized via click chemistry (azide-alkyne cycloaddition), whereas tripropoxybenzene relies on etherification reactions.

Data Table: Comparative Analysis of this compound and Analogues

Key Research Findings and Trends

- Substituent Effects :

- Electron-Donating Groups : Propoxy and methyl groups activate the benzene ring toward electrophilic substitution, while chlorine deactivates it.

- Steric Effects : 1,2,3-substitution creates steric crowding, reducing reaction rates compared to less hindered isomers.

- Thermal Stability : Tripropoxybenzene’s high boiling point suggests utility in high-temperature applications, unlike volatile TMBs .

- Biomedical Relevance : Triazole derivatives dominate drug design (e.g., antifungal agents ), whereas tripropoxybenzene’s applications remain industrial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.